

Gestonorone Caproate: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gestonorone caproate, also known as gestronol hexanoate, is a synthetic progestin, a class of steroid hormones that mimic the effects of progesterone.[1][2] It is a derivative of 17α -hydroxy-19-norprogesterone and is utilized in the treatment of benign prostatic hyperplasia and endometrial cancer.[3][4][5] This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for **gestonorone caproate**, tailored for professionals in the field of drug discovery and development.

Chemical Structure and Identification

Gestonorone caproate is a synthetic norpregnane steroid.[1] Specifically, it is the 17α -hexanoate ester of gestonorone (17α -hydroxy-19-norprogesterone).[1]

IUPAC Name: [(8R,9S,10R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hexanoate[3][6]

Synonyms: Gestronol hexanoate, Depostat, Primostat, 17-hydroxy-19-norpregn-4-ene-3,20-dione hexanoate[3][7][8]



Identifier	Value
CAS Number	1253-28-7[6][7]
Molecular Formula	C26H38O4[6][7]
Molecular Weight	414.58 g/mol [7]
Melting Point	123-124°C[7]
Appearance	Off-White to Pale Beige Solid[9]
Optical Rotation	[a]D +13° (chloroform)[7]
UV max	239 nm (ε 17540)[7]

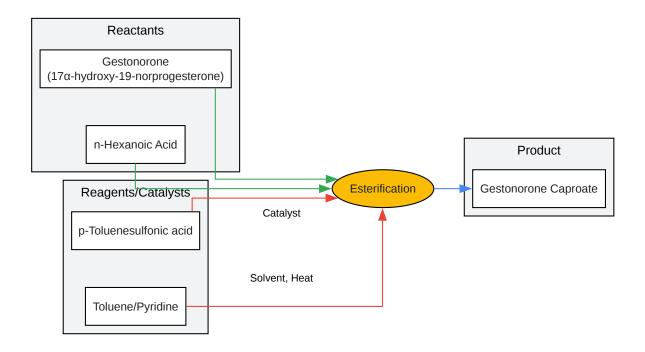
Synthesis of Gestonorone Caproate

The synthesis of **gestonorone caproate** involves the esterification of the tertiary hydroxyl group at the C17 position of gestonorone (17α-hydroxy-19-norprogesterone) with hexanoic acid (caproic acid) or a reactive derivative such as n-hexanoyl chloride.[1][10] A common method, analogous to the synthesis of similar steroid esters like hydroxyprogesterone caproate, utilizes n-hexanoic acid in the presence of an acid catalyst and a dehydrating agent or solvent that allows for the removal of water.[11][12]

Synthesis Pathway

The overall synthetic transformation can be depicted as follows:





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Caption: Synthesis pathway of **gestonorone caproate** from gestonorone.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **gestonorone caproate**, adapted from methodologies for similar steroid esterifications.[11][12]

Materials:

- Gestonorone (17α-hydroxy-19-norprogesterone)
- n-Hexanoic acid
- Pyridine
- · p-Toluenesulfonic acid



- Toluene
- Ethanol
- · Concentrated Hydrochloric Acid

Procedure:

- Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a
 Dean-Stark trap, combine 20g of gestonorone, 60 mL of n-hexanoic acid, 40 mL of pyridine,
 4g of p-toluenesulfonic acid, and 300 mL of toluene.
- Esterification: Heat the reaction mixture to 110-120°C and maintain reflux for approximately 2.5-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Water generated during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
- Work-up and Concentration: Once the starting material is consumed as indicated by TLC, cool the reaction mixture. Concentrate the mixture under reduced pressure to remove toluene, pyridine, and any unreacted n-hexanoic acid.
- Hydrolysis of Side-Products: To the concentrated residue, add 100 mL of ethanol and 3 mL
 of concentrated hydrochloric acid. Heat the mixture to reflux for 2 hours to hydrolyze any
 potential diester side-products. Monitor this step by TLC until the hydrolysis is complete.
- Isolation and Purification: Cool the mixture to below 5°C to precipitate the crude **gestonorone caproate**. Collect the solid product by filtration and dry it. The crude product can be further purified by recrystallization from ethanol.

Quantitative Data from a Representative Synthesis:

A synthesis of the closely related hydroxyprogesterone caproate using a similar protocol reports the following yields.[11]



Stage	Yield
Crude Product Yield	115-120% (relative to starting steroid)
Refined Product Yield	80-82.5% (from crude product)
Total Yield	Up to 95-99%

Mechanism of Action

While not the focus of synthesis, it is relevant for drug development professionals to understand that **gestonorone caproate** acts as a progestin by binding to and activating progesterone receptors.[2] This hormone-receptor complex then translocates to the nucleus and modulates the transcription of target genes, leading to its therapeutic effects.[2] In the context of benign prostatic hyperplasia, it has been shown to inhibit the metabolism of testosterone.[13][14]

This guide provides a foundational understanding of the chemical properties and synthesis of **gestonorone caproate**. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and safety standards.

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